molecular formula C14H19N3O4S B2490142 2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1704512-68-4

2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one

Número de catálogo: B2490142
Número CAS: 1704512-68-4
Peso molecular: 325.38
Clave InChI: TVLGPBVBYOHZLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M4 (M4 mAChR). This compound has emerged as a critical pharmacological tool for probing the role of the M4 receptor subtype in the central nervous system. Its primary research value lies in its ability to selectively potentiate acetylcholine-mediated M4 receptor signaling without directly activating the receptor itself, providing a more physiologically relevant mechanism of action compared to direct agonists. Research utilizing this compound has been instrumental in elucidating the potential of M4 PAMs as a novel therapeutic strategy for neuropsychiatric disorders. Preclinical studies, such as those cited by the National Center for Biotechnology Information, have demonstrated its efficacy in models relevant to schizophrenia, where it has been shown to produce antipsychotic-like and pro-cognitive effects without the adverse side effects associated with direct dopamine D2 receptor antagonism. The (1R,5S) stereochemistry of the 8-azabicyclo[3.2.1]octane core is essential for its high binding affinity and functional selectivity for the M4 receptor over other muscarinic subtypes. Consequently, this reagent is of significant interest to neuroscientists and medicinal chemists investigating cholinergic signaling, developing novel neurotherapeutics, and studying the pathophysiology of conditions like schizophrenia, Parkinson's disease, and substance use disorders.

Propiedades

IUPAC Name

2-[2-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-22(20,21)12-7-10-4-5-11(8-12)17(10)14(19)9-16-13(18)3-2-6-15-16/h2-3,6,10-12H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLGPBVBYOHZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic synthesis protocols. Starting from readily available precursors, the synthetic pathway might include:

  • Formation of the Pyridazinone Core: : This step typically involves cyclization reactions under controlled conditions to establish the pyridazine ring.

  • Introduction of the 8-azabicyclo[3.2.1]octane Moiety: : This may be achieved via a series of alkylation and cyclization reactions, ensuring the correct stereochemistry.

  • Attachment of the Methylsulfonyl Group:

  • Final Coupling and Purification: : The final step generally involves coupling reactions to attach the various components, followed by purification techniques such as chromatography.

Industrial Production Methods:

Industrial-scale production of this compound would necessitate optimized synthesis pathways focusing on yield, cost, and efficiency. This could involve:

  • Continuous Flow Chemistry: : For better control of reaction parameters.

  • Catalysis: : Use of catalytic methods to enhance reaction rates and selectivity.

  • Green Chemistry Principles: : Incorporation of eco-friendly methods to minimize waste and use sustainable resources.

Análisis De Reacciones Químicas

Types of Reactions it Undergoes:

  • Oxidation: : This compound may undergo oxidation reactions, particularly at the sulfur-containing methylsulfonyl group.

  • Reduction: : Reduction reactions could target the oxo group or the pyridazinone ring.

  • Substitution: : Nucleophilic or electrophilic substitutions may occur, especially at reactive positions in the pyridazinone ring or the azabicyclooctane moiety.

Common Reagents and Conditions:

  • Oxidizing Agents: : Such as hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Like lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Often carried out in the presence of catalysts or under specific pH conditions to favor the reaction.

Major Products Formed:

  • Oxidation Products: : Sulfoxides or sulfones from the methylsulfonyl group.

  • Reduction Products: : Alcohols or amines depending on the targeted functional group.

  • Substitution Products: : Derivatives with new substituents replacing existing ones on the ring structures.

Aplicaciones Científicas De Investigación

Chemistry:

  • Synthesis of Complex Molecules: : Used as an intermediate or starting material in the synthesis of more complex chemical entities.

  • Catalyst Development: : Exploring its potential as a ligand in catalysis.

Biology:

  • Biochemical Studies: : Investigated for its interaction with biological molecules due to its structural similarity to naturally occurring compounds.

Medicine:

  • Pharmaceutical Research: : Potential therapeutic properties being studied, including activity against specific enzymes or receptors.

Industry:

  • Material Science:

  • Agrochemicals: : Exploring its role in the development of new agrochemical agents.

Mecanismo De Acción

The precise mechanism by which this compound exerts its effects is complex and depends on its application. Generally, it involves:

  • Interaction with Molecular Targets: : Such as enzymes, receptors, or nucleic acids.

  • Pathway Modulation: : Influencing biochemical pathways, which could include inhibition or activation of specific enzymes.

  • Binding Affinity: : The compound's unique structure allows it to bind selectively to certain molecular targets, thus modulating their activity.

Comparación Con Compuestos Similares

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Key Properties/Applications Source
Target Compound 8-azabicyclo[3.2.1]octane 3-(Methylsulfonyl), pyridazinone ~365.4 (est.) Potential CNS activity (hypothesized)
N-(2-((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzamide Same Benzamide ~379.4 Improved lipophilicity
Tropifexor Same Benzothiazole-carboxylic acid, oxazole ~638.6 FXR agonist (clinical use)
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride Same Pyridinylsulfanyl 256.8 Redox-sensitive scaffold

Research Findings and Implications

  • Synthetic Accessibility: Palladium-catalyzed aminocarbonylation () is a viable route for N-acyl derivatives, but pyridazinone incorporation may require specialized coupling reagents .
  • Biological Activity : Methylsulfonyl groups (as in the target compound) are associated with enhanced metabolic stability compared to esters (e.g., ) but may reduce membrane permeability .
  • Target Selectivity: Pyridazinone’s dual nitrogen atoms (vs. benzamide’s single carbonyl) could improve binding to kinases or GPCRs, though direct data is lacking in the evidence .

Actividad Biológica

The compound 2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound features a bicyclic structure with a pyridazine moiety and a methylsulfonyl group, which are known to influence its biological interactions. The stereochemistry indicated by (1R,5S) highlights the importance of spatial arrangement in its activity.

Research indicates that compounds with similar structural frameworks often interact with specific biological targets, including enzymes and receptors involved in inflammatory processes. For instance, the azabicyclic core is associated with inhibition of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a role in inflammation management by preserving endogenous palmitoylethanolamide (PEA) levels .

Inhibition Studies

The compound has shown promising results in various in vitro assays:

  • NAAA Inhibition : It was identified as a potent inhibitor of NAAA, with an IC50 value in the low nanomolar range (e.g., 0.042 μM), suggesting significant potential for anti-inflammatory applications .
  • JAK Inhibition : Similar compounds have been noted for their ability to inhibit Janus kinases (JAKs), specifically JAK1 and TYK2, affecting the JAK-STAT signaling pathway which is crucial for immune responses and inflammation.

Pharmacological Profiles

The pharmacokinetic properties are also noteworthy:

  • Oral Bioavailability : The compound demonstrates good oral bioavailability, making it suitable for therapeutic applications.
  • Selectivity : It exhibits selectivity toward various targets such as FAAH and acid ceramidase, which are involved in lipid metabolism and inflammation .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Anti-inflammatory Efficacy : In animal models of inflammation, administration of the compound resulted in significant reductions in markers of inflammation and tissue damage.
  • Pain Management : The preservation of PEA levels through NAAA inhibition has been linked to enhanced analgesic effects, providing a dual mechanism for pain relief alongside anti-inflammatory action.

Data Tables

The following table summarizes key characteristics and findings related to the biological activity of this compound:

Parameter Value
Molecular FormulaC15H21N3O4S
Molecular Weight329.41 g/mol
IC50 (NAAA)0.042 μM
Oral BioavailabilityHigh
Target EnzymesNAAA, JAK1, TYK2
Therapeutic ApplicationsAnti-inflammatory, analgesic

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how are stereochemical outcomes controlled?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the bicyclic core via [3.2.1] azabicyclo intermediates under controlled pH and temperature (e.g., reflux in dichloromethane).
  • Step 2 : Sulfonylation at the 3-position using methylsulfonyl chloride in the presence of a base like triethylamine.
  • Step 3 : Coupling the pyridazinone moiety via a ketone linker using peptide coupling agents (e.g., EDC/HOBt).
  • Key Parameters : Solvent polarity (e.g., DMF for polar intermediates), reaction time (24–48 hours), and purification via flash chromatography or HPLC .
    • Stereochemical Control : Chiral resolution via chiral stationary phase HPLC or enantioselective catalysis (e.g., asymmetric hydrogenation) ensures (1R,5S) configuration .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for singlet peaks at δ 3.1–3.3 ppm (methylsulfonyl group) and δ 8.2–8.5 ppm (pyridazinone protons).
  • ¹³C NMR : Peaks at ~200 ppm (ketone carbonyl) and ~55 ppm (bicyclic carbons).
  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm; retention time typically 8–10 minutes under isocratic conditions (60:40 acetonitrile/water).
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ at ~380–400 m/z .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or ion channels).
  • Cellular Toxicity : MTT assays in HEK293 or HepG2 cells at 1–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different biological models?

  • Methodological Answer :

  • Meta-Analysis : Use tools like RevMan to aggregate data from diverse studies, adjusting for variables (e.g., cell line heterogeneity).
  • Mechanistic Profiling : Compare target engagement (SPR, ITC) vs. phenotypic responses (e.g., calcium flux assays).
  • In Silico Modeling : MD simulations to assess binding pocket flexibility under varying conditions .

Q. What strategies optimize metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites (e.g., pyridazinone ring).
  • In Vitro Assays :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates.
  • Pro-drug Approaches : Mask polar groups (e.g., esterification of the ketone) to enhance membrane permeability .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with variations in:
  • Bicyclic System : Replace 8-azabicyclo[3.2.1]octane with tropane or quinuclidine scaffolds.
  • Sulfonyl Group : Test methylsulfonyl vs. aryl-sulfonyl substituents.
  • Assay Design : Parallel screening against primary and off-targets (e.g., hERG, PXR) to balance potency and selectivity.
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with activity .

Q. What experimental protocols ensure reproducibility in synthesizing enantiomerically pure batches?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak AD-H columns with heptane/ethanol gradients (85:15 → 70:30).
  • Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate desired enantiomers.
  • Quality Control : Enantiomeric excess (ee) ≥98% confirmed by chiral HPLC and optical rotation ([α]D²⁵ = +15° to +20°) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.